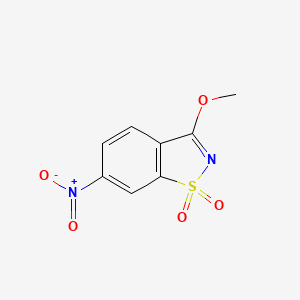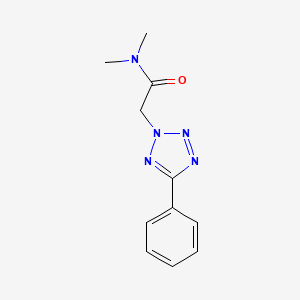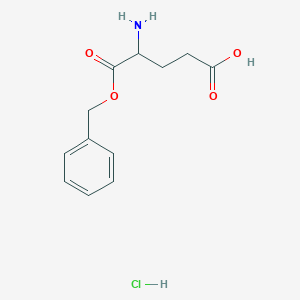![molecular formula C26H21N3O3S B15155262 (4R,7S)-3-hydroxy-4-(3-phenoxyphenyl)-7-(thiophen-2-yl)-1,4,6,7,8,9-hexahydro-5H-pyrazolo[3,4-b]quinolin-5-one](/img/structure/B15155262.png)
(4R,7S)-3-hydroxy-4-(3-phenoxyphenyl)-7-(thiophen-2-yl)-1,4,6,7,8,9-hexahydro-5H-pyrazolo[3,4-b]quinolin-5-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4S,7S)-4-(3-phenoxyphenyl)-7-(thiophen-2-yl)-1H,2H,4H,6H,7H,8H,9H-pyrazolo[3,4-b]quinoline-3,5-dione is a complex organic compound that belongs to the class of pyrazoloquinolines
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (4S,7S)-4-(3-phenoxyphenyl)-7-(thiophen-2-yl)-1H,2H,4H,6H,7H,8H,9H-pyrazolo[3,4-b]quinoline-3,5-dione typically involves multi-step organic reactions. Common synthetic routes may include:
Formation of the pyrazoloquinoline core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of substituents: Phenoxyphenyl and thiophenyl groups can be introduced through substitution reactions using reagents like phenol derivatives and thiophene derivatives.
Industrial Production Methods
Industrial production methods would likely involve optimization of the synthetic route for scalability, including the use of catalysts, solvents, and reaction conditions that maximize yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the thiophene ring.
Reduction: Reduction reactions could be used to modify the quinoline core.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce or modify substituents on the aromatic rings.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogenated compounds, organometallic reagents.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used, but could include various derivatives of the original compound with modified functional groups.
Aplicaciones Científicas De Investigación
Chemistry
Catalysis: The compound may serve as a ligand in catalytic reactions.
Material Science:
Biology
Enzyme Inhibition: Potential use as an inhibitor of specific enzymes.
Receptor Binding: May interact with biological receptors, influencing cellular processes.
Medicine
Drug Development: Potential as a lead compound for the development of new pharmaceuticals.
Therapeutic Applications: Possible use in the treatment of diseases such as cancer or neurological disorders.
Industry
Chemical Synthesis: Use as an intermediate in the synthesis of other complex molecules.
Pharmaceutical Manufacturing: Potential role in the production of active pharmaceutical ingredients.
Mecanismo De Acción
The mechanism of action of (4S,7S)-4-(3-phenoxyphenyl)-7-(thiophen-2-yl)-1H,2H,4H,6H,7H,8H,9H-pyrazolo[3,4-b]quinoline-3,5-dione would depend on its specific interactions with molecular targets. These could include:
Binding to enzymes: Inhibiting or modulating enzyme activity.
Receptor interaction: Binding to cellular receptors and influencing signal transduction pathways.
DNA/RNA interaction: Potential to interact with genetic material, affecting gene expression.
Comparación Con Compuestos Similares
Similar Compounds
Pyrazoloquinoline derivatives: Compounds with similar core structures but different substituents.
Phenoxyphenyl derivatives: Compounds with phenoxyphenyl groups attached to different cores.
Thiophene derivatives: Compounds with thiophene rings in various positions.
Uniqueness
The uniqueness of (4S,7S)-4-(3-phenoxyphenyl)-7-(thiophen-2-yl)-1H,2H,4H,6H,7H,8H,9H-pyrazolo[3,4-b]quinoline-3,5-dione lies in its specific combination of functional groups and stereochemistry, which may confer unique biological activities and chemical properties.
For detailed and specific information, consulting scientific literature and databases such as PubMed, SciFinder, or Reaxys would be necessary.
Propiedades
Fórmula molecular |
C26H21N3O3S |
|---|---|
Peso molecular |
455.5 g/mol |
Nombre IUPAC |
(4S,7S)-4-(3-phenoxyphenyl)-7-thiophen-2-yl-2,4,6,7,8,9-hexahydro-1H-pyrazolo[3,4-b]quinoline-3,5-dione |
InChI |
InChI=1S/C26H21N3O3S/c30-20-14-16(21-10-5-11-33-21)13-19-23(20)22(24-25(27-19)28-29-26(24)31)15-6-4-9-18(12-15)32-17-7-2-1-3-8-17/h1-12,16,22H,13-14H2,(H3,27,28,29,31)/t16-,22-/m0/s1 |
Clave InChI |
ZKPRSRBIUSGCSH-AOMKIAJQSA-N |
SMILES isomérico |
C1[C@@H](CC(=O)C2=C1NC3=C([C@H]2C4=CC(=CC=C4)OC5=CC=CC=C5)C(=O)NN3)C6=CC=CS6 |
SMILES canónico |
C1C(CC(=O)C2=C1NC3=C(C2C4=CC(=CC=C4)OC5=CC=CC=C5)C(=O)NN3)C6=CC=CS6 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-ethyl-N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-(4-methoxyphenyl)glycinamide](/img/structure/B15155182.png)
![4-Tert-butyl-3-phenyl-5-[(trimethylsilyl)ethynyl]-4,5-dihydro-1,2,4-oxadiazole](/img/structure/B15155183.png)

![1-{2-[(2-Chloro-4-fluorobenzyl)amino]-2-oxoethyl}-6-oxo-1,6-dihydropyridine-3-carboxylic acid](/img/structure/B15155192.png)

![3-(2,4-Dichlorophenyl)-1,4-diazaspiro[4.5]dec-3-en-2-one](/img/structure/B15155200.png)
![3-(2-methylprop-2-en-1-yl)-2-(methylsulfanyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B15155213.png)
![N-[4-(benzyloxy)-3,5-dichlorobenzyl]-N-[3-(dimethylamino)propyl]amine](/img/structure/B15155235.png)

![2-[(3,4-Dimethylphenyl)sulfonyl]-1,3,5-trimethylbenzene](/img/structure/B15155254.png)
![ethyl 4-(1,1-dioxido-3-oxothieno[2,3-d][1,2]thiazol-2(3H)-yl)benzoate](/img/structure/B15155257.png)
![[4-(3-methyl-5-oxo-1-phenyl-4,5,6,7,8,9-hexahydro-1H-pyrazolo[3,4-b]quinolin-4-yl)phenoxy]acetic acid](/img/structure/B15155266.png)
![Propyl 5-{[(3-bromo-4-ethoxyphenyl)carbonyl]amino}-2-(morpholin-4-yl)benzoate](/img/structure/B15155268.png)
![1-(2,9,9-Trimethyl-3,5-dioxa-4-boratricyclo[6.1.1.02,6]decan-4-yl)ethanamine](/img/structure/B15155284.png)
